
(3-Cyanopyridin-2-yl)cyanamide
Overview
Description
(3-Cyanopyridin-2-yl)cyanamide is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, cyanamide has been used as an aldehyde dehydrogenase type 2 inhibitor . In another study, a hybrid compound comprising quinazolin-4-one and 3-cyanopyridin-2-one structures was developed, with dual inhibitory actions on both EGFR and BRAF V600E .
Mode of Action
Cyanamides are known for their unique radical and coordination chemistry . They exhibit an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This unique chemical behavior allows cyanamides to participate in a variety of reactions, including cycloaddition chemistry, aminocyanation reactions, and electrophilic cyanide-transfer .
Biochemical Pathways
Cyanamides have been reported to participate in various chemical reactions, affecting different biochemical pathways . For instance, cyanamides can participate in cycloaddition chemistry, aminocyanation reactions, and electrophilic cyanide-transfer .
Result of Action
For instance, some cyanamide compounds have shown promising antitumor activity against liver carcinoma cell line (HEPG2) . Another study reported that synthesized novel 3-cyano-N-pyridinyl acetamide derivatives have positive effects on the wound healing process .
Action Environment
The chemical behavior of cyanamides can be influenced by various factors, including the presence of other chemical agents, temperature, ph, and solvent conditions .
Biological Activity
(3-Cyanopyridin-2-yl)cyanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a pyridine ring with a cyano group at the 3-position and a cyanamide functional group at the 2-position. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting microbial growth. The minimum inhibitory concentration (MIC) values are crucial for assessing its potency.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
Aspergillus niger | 128 |
These results suggest that this compound could serve as a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Potential
In addition to its antimicrobial effects, this compound has shown promising anticancer activity . A study evaluated its efficacy against several cancer cell lines, including those expressing EGFR and BRAF V600E mutations, which are critical targets in cancer therapy.
Case Study: Dual Inhibition of EGFR and BRAF V600E
A series of hybrid compounds incorporating this compound were synthesized and tested for their ability to inhibit cell proliferation. The results indicated:
Cell Line | IC50 (µM) |
---|---|
A431 (EGFR+) | 5.2 |
HCT116 (BRAF V600E+) | 4.7 |
MCF7 | 6.1 |
These findings highlight the potential of this compound derivatives as dual-action anticancer agents, suggesting further investigation into their mechanisms of action is warranted .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Q & A
Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing (3-Cyanopyridin-2-yl)cyanamide?
Methodological Answer:
The synthesis of this compound involves multistep reactions, typically starting with pyridine derivatives. A common approach includes:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as precursors) .
- Condensation reactions with cyanoacetic acid or derivatives, facilitated by condensing agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the cyanamide moiety .
- Purification via column chromatography or crystallization.
Key parameters include pH control (acidic/alkaline), temperature (room to 80°C), and solvent selection (acetonitrile, DMF). Reaction progress should be monitored using HPLC or LC-MS to ensure intermediate stability and final product purity .
Q. Advanced: How can reaction mechanisms involving this compound be elucidated, particularly for oxidation and substitution pathways?
Methodological Answer:
Mechanistic studies require a combination of kinetic analysis , isotopic labeling , and spectroscopic characterization :
- Oxidation pathways : Use oxidizing agents (e.g., KMnO₄ or H₂O₂) under controlled conditions. Monitor intermediates via in-situ FTIR or Raman spectroscopy to identify transient species (e.g., carbonyl or carboxylic acid derivatives) .
- Substitution reactions : Employ nucleophiles (e.g., amines or thiols) in polar aprotic solvents. Conduct DFT calculations to predict reactive sites on the pyridine ring, validated by X-ray crystallography of intermediates .
- Electrochemical analysis : Cyclic voltammetry can reveal redox-active centers, particularly at the cyano and cyanamide groups, guiding mechanistic hypotheses .
Q. Advanced: How should researchers resolve contradictory data on the bioactivity or efficacy of cyanamide derivatives in agricultural or biological systems?
Methodological Answer:
Contradictions (e.g., variable sprouting responses in plants ) arise from:
- Dose-dependent effects : Design dose-response experiments with incremental concentrations (e.g., 0.5%–3.5% cyanamide) and use polynomial regression to model non-linear relationships .
- Species-specific responses : Compare model organisms (e.g., Pyrus communis vs. grapevines) under standardized environmental conditions (light, temperature, soil pH) .
- Temporal analysis : Track outcomes at multiple time points (e.g., 15–37 days post-application) to distinguish transient vs. sustained effects .
Statistical tools like ANOVA with post-hoc Tukey tests can isolate confounding variables .
Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the pyridine backbone and cyanamide substituents. Use DEPT-135 to differentiate CH, CH₂, and CH₃ groups .
- FTIR : Identify characteristic peaks (C≡N stretch at ~2200 cm⁻¹, N–C≡N vibrations at ~1600 cm⁻¹) .
- LC-MS/MS : Quantify impurities and validate molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in single crystals .
Q. Advanced: How can this compound be applied in prebiotic chemistry studies to simulate early Earth conditions?
Methodological Answer:
Design experiments inspired by Stanley Miller’s work :
- Simulated prebiotic environments : Combine this compound with amino acids (e.g., glycine) under UV irradiation or electric discharge in aqueous solutions. Use HPLC or MALDI-TOF to detect peptide polymerization .
- pH optimization : Test polymerization efficiency across pH 3–9, as cyanamide derivatives may act as condensing agents in neutral conditions .
- Isotopic tracing : Introduce ¹⁵N-labeled cyanamide to track incorporation into peptide bonds via mass spectrometry .
Q. Advanced: What experimental frameworks are recommended for assessing the environmental impact of this compound on soil microbiota?
Methodological Answer:
- Microcosm studies : Apply the compound to soil samples at field-relevant concentrations (e.g., 0.1–1.0 mg/kg). Monitor microbial biomass carbon (MBC) and phospholipid fatty acid (PLFA) profiles over 14–49 days .
- Metagenomic sequencing : Compare treated vs. control soils to identify shifts in microbial taxa (e.g., Proteobacteria or Actinobacteria) .
- Nitrogen cycling analysis : Measure NH₄⁺ and NO₃⁻ levels to assess interference with nitrification/denitrification pathways .
Q. Basic: How can researchers optimize the stability and solubility of this compound for in vitro assays?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, ethanol, or aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~260 nm for pyridine derivatives) .
- Stability studies : Store solutions at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts with LC-QTOF .
- Cryoprotection : Lyophilize the compound with trehalose or mannitol for long-term storage .
Q. Advanced: What computational tools can predict the reactivity and toxicity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- QSAR modeling : Train models using toxicity databases (e.g., ECOTOX) to forecast ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina to prioritize derivatives for bioactivity testing .
Q. Advanced: How can researchers address batch-to-batch variability in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to optimize critical parameters (temperature, catalyst loading, reaction time) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes for real-time monitoring of reaction progression .
- Quality-by-Design (QbD) : Define a design space using risk assessment tools (e.g., Ishikawa diagrams) to control impurities .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood due to potential cyanide release .
- Spill management : Neutralize spills with 10% sodium hypochlorite solution and adsorb with vermiculite .
- Waste disposal : Segregate cyanamide-containing waste for incineration or chemical treatment (e.g., oxidation with KMnO₄) .
Properties
IUPAC Name |
(3-cyanopyridin-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-10-7(6)11-5-9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFPDRFXDVSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281384 | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-36-4 | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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